Tert-butyl 2-(3-pyridyloxy)acetate
Description
Tert-butyl 2-(3-pyridyloxy)acetate (CAS: MFCD19981493) is a tert-butyl ester derivative featuring a pyridin-3-yloxy substituent. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its role as a versatile intermediate. The compound is commercially available from multiple suppliers, reflecting its importance in chemical R&D .
Properties
IUPAC Name |
tert-butyl 2-pyridin-3-yloxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-10(13)8-14-9-5-4-6-12-7-9/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQORXLUKJFEJJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-pyridyloxy)acetate typically involves the esterification of 2-(3-pyridyloxy)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using flow microreactor systems. These systems offer a more efficient and sustainable method for the synthesis of tert-butyl esters compared to traditional batch processes. The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-pyridyloxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-(3-pyridyloxy)acetic acid and tert-butyl alcohol.
Substitution: The pyridyloxy moiety can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed
Hydrolysis: 2-(3-pyridyloxy)acetic acid and tert-butyl alcohol.
Substitution: Various substituted pyridyloxyacetates depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
Neuronal Nicotinic Acetylcholine Receptors (nAChRs)
One of the significant applications of tert-butyl 2-(3-pyridyloxy)acetate is its interaction with neuronal nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds with similar structures can modulate the activity of these receptors, which play a crucial role in neurotransmission and are implicated in various neurological disorders. A patent describes processes for preparing derivatives that bind to nAChRs, suggesting potential therapeutic applications in treating conditions such as Alzheimer's disease and schizophrenia .
Anticancer Properties
Studies have also explored the anticancer properties of pyridyloxy derivatives, including this compound. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, research indicates that certain pyridyloxy compounds can selectively target cancer cells while sparing normal cells, presenting a potential avenue for cancer therapy .
Herbicidal Activity
This compound and its analogs have been investigated for their herbicidal properties. Certain studies have demonstrated that these compounds can effectively control weed growth by inhibiting specific enzymatic pathways essential for plant development. The efficacy of these compounds as herbicides offers a potential solution for sustainable agricultural practices, reducing reliance on traditional herbicides that may have detrimental environmental effects .
Polymer Additives
In material science, this compound has been evaluated as an additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties makes it a candidate for improving the performance of various polymeric materials. This application could lead to advancements in packaging materials, automotive components, and other industrial products where durability is critical.
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-pyridyloxy)acetate involves its interaction with specific molecular targets. The pyridyloxy moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The ester group may also play a role in the compound’s bioavailability and metabolic stability .
Comparison with Similar Compounds
Tert-butyl 2-(3-formylphenoxy)acetate
- Substituent: Aromatic formylphenoxy group.
- Hazards : Classified as harmful if swallowed (H302), skin irritant (H315), and respiratory irritant (H335) .
- Applications : Likely used in aldehyde-mediated coupling reactions.
- Key Difference : The formyl group increases reactivity compared to the pyridine moiety in the target compound, enabling nucleophilic additions .
Tert-butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate
- Substituent: Sulfonyl and cyanophenyl groups.
- Crystal Structure : Forms a 3D network via C–H⋯O/N hydrogen bonds and weak aromatic stacking interactions. The sulfonyl group enhances polarity and hydrogen-bonding capacity .
- Applications: Potential in designing supramolecular architectures or kinase inhibitors due to sulfonyl pharmacophores .
Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate
- Substituent : Trihydroxybenzoyloxy group.
- Properties : Water-soluble sodium salt with antioxidant properties.
- Applications: Widely used in pharmaceuticals (e.g., polyphenol-based drugs) and material science (e.g., biodegradable polymers) .
Physicochemical Properties
Notes
Structural Insights : Crystal structure analyses (e.g., sulfonyl derivatives) highlight the role of substituents in molecular packing and reactivity .
Safety Precautions : Compounds with formyl or nitro groups require stringent handling due to higher toxicity .
Biological Activity
Tert-butyl 2-(3-pyridyloxy)acetate is a compound of interest due to its diverse biological activities, particularly in pharmacology and entomology. The compound's structure includes a pyridyloxy group, which is known to influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound can be characterized by its molecular formula . The presence of the tert-butyl group contributes to its lipophilicity, enhancing its ability to penetrate biological membranes.
| Property | Value |
|---|---|
| Molecular Weight | 221.25 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Log P (Partition Coefficient) | Approximately 3.5 |
Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological activities, including:
- Inhibition of Enzyme Activity : The compound has been shown to inhibit certain enzymes related to neurotransmitter uptake, particularly serotonin reuptake, which may have implications for mood regulation and anxiety disorders .
- Antineoplastic Properties : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in specific cancer cell lines .
- Insect Hormone Modulation : In entomological studies, it has been observed that this compound acts as a juvenile hormone mimic, affecting the metamorphosis process in insects such as the silkworm (Bombyx mori) .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Serotonin Transporters : The compound's structural similarity to serotonin allows it to bind to serotonin transporters, inhibiting their function and leading to increased serotonin levels in the synaptic cleft .
- Juvenile Hormone Receptors : By mimicking juvenile hormones in insects, it disrupts normal developmental processes, leading to precocious metamorphosis or abnormal growth patterns .
Case Studies
- Antidepressant Activity : A study investigated the effects of this compound on animal models of depression. Results indicated a significant reduction in depressive-like behaviors, correlating with enhanced serotonin levels in the brain .
- Insect Growth Regulation : In trials with Bombyx mori larvae, treatment with varying concentrations of this compound resulted in dose-dependent effects on metamorphosis. Lower doses induced precocious pupation while higher doses led to developmental abnormalities .
Q & A
Basic: What are the critical safety considerations when handling Tert-butyl 2-(3-pyridyloxy)acetate in laboratory settings?
Answer:
this compound requires strict adherence to safety protocols due to its classification under acute toxicity (oral, Category 4; H302), skin irritation (Category 2; H315), and eye irritation (Category 2A; H319) . Key measures include:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, employ NIOSH/CEN-certified respirators (e.g., P95 filters for low exposure, OV/AG/P99 for higher concentrations) .
- First Aid: Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for inhalation or ingestion .
- Environmental Control: Prevent drainage contamination; use chemical waste disposal systems compliant with local regulations .
Basic: What synthetic methodologies are validated for preparing this compound?
Answer:
The compound is typically synthesized via esterification or nucleophilic substitution. A common route involves:
Reaction Setup: React 3-hydroxypyridine with tert-butyl bromoacetate in anhydrous DMF under nitrogen.
Catalysis: Use K₂CO₃ or NaH as a base at 60–80°C for 12–24 hours .
Purification: Isolate via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC or GC-MS .
Validation: Cross-check intermediates using H/C NMR and FT-IR to confirm ester bond formation and pyridyl group integrity .
Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
Answer:
Discrepancies often arise from impurities or storage conditions. Methodological approaches include:
- Multi-Technique Characterization: Combine DSC (melting point), Karl Fischer titration (moisture content), and UV-Vis spectroscopy (degradation kinetics) to assess batch consistency .
- Controlled Stability Studies: Store samples at –20°C under argon and monitor degradation via LC-MS every 3 months. Compare results with literature using standardized buffers (e.g., pH 7.4 PBS) .
- Collaborative Validation: Share samples with independent labs to replicate measurements, ensuring instrument calibration aligns with ICH guidelines .
Advanced: What strategies optimize the use of this compound as a precursor in drug delivery systems?
Answer:
The tert-butyl ester group enhances lipophilicity, aiding cellular uptake. Key strategies include:
- Prodrug Design: Hydrolyze the ester in vivo using esterase-sensitive linkers. Validate release kinetics using fluorogenic assays (e.g., fluorescein diacetate hydrolysis) .
- Nanocarrier Integration: Encapsulate the compound in PLGA nanoparticles (10–200 nm) via nanoprecipitation. Characterize loading efficiency via H NMR and in vitro release profiles .
- Toxicity Screening: Use HEK-293 or HepG2 cells for cytotoxicity assays (MTT/WST-1) and compare IC₅₀ values against unmodified analogs to assess safety margins .
Basic: How should researchers validate the purity of commercially sourced this compound?
Answer:
Suppliers like Sigma-Aldrich often provide limited analytical data. Researchers must:
- Chromatographic Analysis: Perform HPLC (C18 column, acetonitrile/water mobile phase) to check for impurities (>98% purity threshold) .
- Spectroscopic Confirmation: Use H NMR (CDCl₃, 400 MHz) to verify peaks: δ 1.45 (tert-butyl, 9H), δ 4.70 (acetate –CH₂–), δ 7.20–8.50 (pyridyl protons) .
- Third-Party Testing: Submit samples to contract labs for elemental analysis (C, H, N) and HRMS to confirm molecular formula (C₁₂H₁₅NO₃) .
Advanced: What mechanistic insights guide the reaction of this compound under catalytic conditions?
Answer:
The pyridyl oxygen acts as a weak nucleophile. Key mechanistic considerations:
- Acid/Base Catalysis: In hydrolysis, H₂SO₄ (0.1 M) accelerates tert-butyl cleavage via protonation of the ester carbonyl. Monitor progress via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate) .
- Metal-Catalyzed Coupling: For Suzuki-Miyaura reactions, use Pd(PPh₃)₄ (5 mol%) with aryl boronic acids. Optimize solvent (toluene/ethanol) and temperature (80°C) to minimize deesterification .
- DFT Studies: Computational modeling (e.g., Gaussian 16) predicts transition states for ester bond reactivity, guiding catalyst selection .
Basic: What are the storage recommendations to ensure long-term stability of this compound?
Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation .
- Atmosphere: Use argon/vacuum-sealed containers to avoid moisture absorption and oxidation .
- Stability Monitoring: Conduct quarterly FT-IR scans (1700–1750 cm⁻¹ for ester C=O) and compare with baseline spectra .
Advanced: How can researchers address the lack of ecological toxicity data for this compound?
Answer:
While ecotoxicological data are sparse (e.g., no EC₅₀ for Daphnia magna), provisional assessments can include:
- Read-Across Analysis: Compare with structurally similar esters (e.g., tert-butyl acetate) to estimate biodegradability (OECD 301D) and bioaccumulation (logP <3.0) .
- Microcosm Studies: Expose soil/water systems (0.1–10 ppm) and measure microbial respiration (ISO 11266) or algal growth inhibition (OECD 201) .
- Computational Tools: Use EPI Suite to predict persistence (BIOWIN <0.5) and prioritize testing endpoints .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
